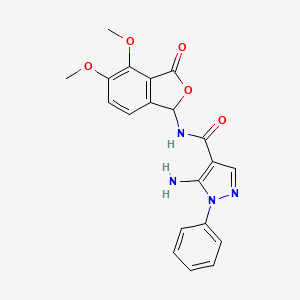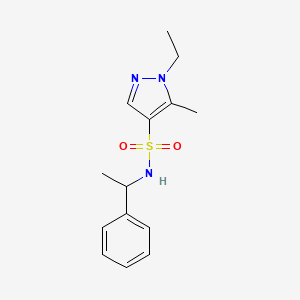![molecular formula C15H13FN4O B10942151 N-(2-fluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10942151.png)
N-(2-fluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-FLUOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a carboxamide group at the 4-position and a 2-fluorophenyl group at the N4 position
Preparation Methods
The synthesis of N4-(2-FLUOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved using various cyclization agents and conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced at the 4-position of the fused ring system. This can be done by reacting the intermediate compound with an appropriate amine or amide reagent.
Substitution with 2-Fluorophenyl Group: The final step involves the substitution of the N4 position with a 2-fluorophenyl group. This can be achieved through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N~4~-(2-FLUOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. This can result in the formation of reduced derivatives with altered electronic properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~4~-(2-FLUOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique structural features and potential biological activities. It can be used as a lead compound for the development of new therapeutic agents.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways. This includes studies on its potential as an anticancer, antiviral, or anti-inflammatory agent.
Chemical Biology: The compound can be used as a chemical probe to study the function of specific proteins or enzymes in biological systems. This can provide insights into the molecular mechanisms of disease and identify new therapeutic targets.
Industrial Applications: The compound can be used in the development of new materials or as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N4-(2-FLUOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to proteins or enzymes and modulate their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound has anticancer activity, it may inhibit the function of proteins involved in cell proliferation or survival.
Comparison with Similar Compounds
N~4~-(2-FLUOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridines: These compounds share the same core structure but may have different substituents at various positions. The presence of different substituents can significantly alter the biological activity and properties of the compounds.
Fluorinated Aromatic Compounds: These compounds contain fluorine atoms in their aromatic rings, which can enhance their stability and biological activity. The position and number of fluorine atoms can influence the compound’s properties.
Carboxamide Derivatives: These compounds contain a carboxamide group, which can participate in hydrogen bonding and other interactions with biological targets. The nature of the substituents on the carboxamide group can affect the compound’s activity.
The uniqueness of N4-(2-FLUOROPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of structural features, which can result in distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H13FN4O |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H13FN4O/c1-9-7-10(11-8-17-20(2)14(11)18-9)15(21)19-13-6-4-3-5-12(13)16/h3-8H,1-2H3,(H,19,21) |
InChI Key |
JLMWWEBBMOWOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10942068.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpropanehydrazide](/img/structure/B10942077.png)
![2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942078.png)
![2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10942087.png)
![1-methyl-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B10942089.png)
![N-(2,5-dimethylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942096.png)

![ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10942099.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10942105.png)

![1-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10942108.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10942119.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10942126.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10942137.png)
